2-Phenyl-1H-indole-3-thiol
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Overview
Description
2-Phenyl-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent functionalization can introduce the thiol group at the third position.
Industrial Production Methods: Industrial production of 2-Phenyl-1H-indole-3-thiol may involve large-scale Fischer indole synthesis followed by selective thiolation. The process requires careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding indole derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
2-Phenyl-1H-indole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The indole ring can interact with various receptors and enzymes, modulating biological activities. These interactions contribute to the compound’s bioactivity and therapeutic potential .
Comparison with Similar Compounds
2-Phenylindole: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Phenylindole: Similar structure but with the phenyl group at the third position, altering its chemical properties.
Indole-3-thiol: Lacks the phenyl group, affecting its biological activity.
Uniqueness: 2-Phenyl-1H-indole-3-thiol’s unique combination of a phenyl group and a thiol group at specific positions on the indole ring provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54466-75-0 |
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Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-phenyl-1H-indole-3-thiol |
InChI |
InChI=1S/C14H11NS/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H |
InChI Key |
GSDOQISZWWRJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)S |
Origin of Product |
United States |
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